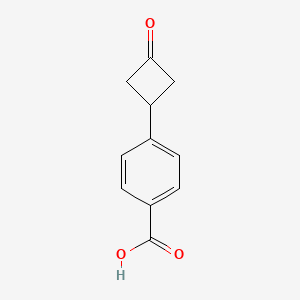

4-(3-Oxocyclobutyl)benzoic acid

Description

4-(3-Oxocyclobutyl)benzoic acid is a benzoic acid derivative featuring a cyclobutane ring fused with a ketone group at the para position. The cyclobutyl ketone moiety introduces unique steric and electronic properties due to ring strain and conjugation effects.

Properties

IUPAC Name |

4-(3-oxocyclobutyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-5-9(6-10)7-1-3-8(4-2-7)11(13)14/h1-4,9H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYQAUQHQCWOQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-oxocyclobutyl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzoic acid with cyclobutanone in the presence of a base, followed by oxidation to introduce the ketone functionality .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Oxocyclobutyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Br2, Cl2) for halogenation.

Major Products:

Oxidation: Benzoic acids or other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated benzoic acids.

Scientific Research Applications

4-(3-Oxocyclobutyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-oxocyclobutyl)benzoic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological pathways and enzyme activities. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between 4-(3-Oxocyclobutyl)benzoic acid and related compounds:

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., nitro, fluoro) in analogues like 4-(4-fluorophenoxy)benzoic acid enhance acidity (pKa ~2.5–3.5) compared to the neutral cyclobutyl ketone .

- Conformational Flexibility : Linear ketones (e.g., 4-oxo-4-phenylbutyric acid) allow greater rotational freedom, whereas the cyclobutyl ring restricts motion, influencing binding to biological targets .

Physicochemical Properties

Analysis :

- The cyclobutyl group likely reduces water solubility compared to hydroxylated analogues (e.g., 4-hydroxy-3-methylbenzoic acid, ) but enhances membrane permeability due to moderate lipophilicity.

- The fluorophenoxy group in 4-(4-fluorophenoxy)benzoic acid increases melting point, suggesting stronger intermolecular forces (e.g., halogen bonding) .

Biological Activity

4-(3-Oxocyclobutyl)benzoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. Understanding its mechanisms of action, biological targets, and pharmacological properties is crucial for further development in therapeutic contexts.

Chemical Structure and Properties

This compound features a cyclobutyl ring substituted with a ketone group and a benzoic acid moiety. This unique structure may influence its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, which can lead to various pharmacological effects. For instance, it has been associated with the inhibition of diaminopimelate desuccinylase (DapE), an enzyme critical in bacterial cell wall synthesis, indicating potential antibacterial properties.

Enzyme Inhibition Studies

A library of compounds including this compound was evaluated for their inhibitory effects on DapE. The compound displayed significant inhibition, with an IC50 value that suggests moderate potency compared to other compounds in the library .

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| This compound | 55.4 | Moderate inhibitor |

| Other derivatives | Varies | Comparison for efficacy |

Case Studies

- Antibacterial Activity : In a study examining the antibacterial properties of various benzoic acid derivatives, this compound was highlighted for its effectiveness against Gram-negative bacteria. The study noted that modifications to the cyclobutyl moiety significantly influenced activity levels .

- Pharmacokinetic Properties : Research utilizing computational methods predicted favorable pharmacokinetic properties for this compound, including good gastrointestinal absorption and potential blood-brain barrier penetration. This suggests that the compound could be considered for central nervous system-targeted therapies .

Safety and Toxicology

The safety profile of this compound indicates moderate acute toxicity via oral and dermal routes, classified under Category 4 for acute toxicity . Careful handling and further toxicological assessments are recommended for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.